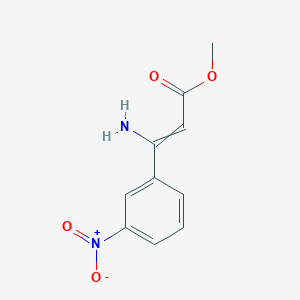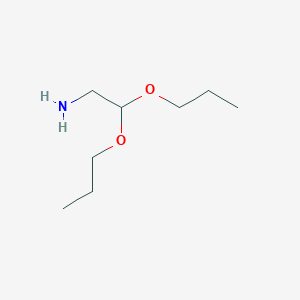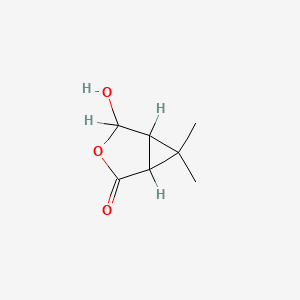
cis-caronaldehydic acid hemiacetal
描述
cis-Caronaldehydic acid hemiacetal: is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . It is a white solid with a melting point of 113-115°C and is insoluble in water but soluble in organic solvents such as ethyl acetate, acetone, alcohol, and benzene . .
准备方法
The preparation of cis-caronaldehydic acid hemiacetal generally involves several steps :
Synthesis of camphor: This can be achieved by reacting anisole with acetone in the presence of an acidic catalyst such as hydrochloric acid or sulfuric acid.
Oxidation of camphor: The camphor is then oxidized to camphor alcohol using common oxidizing agents like hydrogen peroxide, manganese dioxide, or acetic acid.
Cyclization of camphor alcohol: The camphor alcohol undergoes a cyclization reaction to form the lactone, this compound. This reaction typically occurs under acidic conditions, with catalysts such as sulfuric acid or benzoic acid.
Extraction and purification: The final product is extracted and purified from the reaction mixture using methods such as extraction, distillation, or crystallization.
化学反应分析
cis-Caronaldehydic acid hemiacetal undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and manganese dioxide, reducing agents like sodium borohydride, and various acids and bases for substitution and cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
cis-Caronaldehydic acid hemiacetal has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It can be used in the study of biochemical pathways and enzyme reactions involving hemiacetals and lactones.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of cis-caronaldehydic acid hemiacetal involves its ability to form hemiacetals and acetals through reactions with alcohols . This process typically requires an acid catalyst to make the carbonyl group more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through the following steps :
Protonation of the carbonyl group: This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol: The alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate.
Deprotonation: The intermediate loses a proton to form the hemiacetal.
Further reaction: The hemiacetal can react with another molecule of alcohol to form an acetal, with the elimination of water.
相似化合物的比较
cis-Caronaldehydic acid hemiacetal is similar to other hemiacetals and lactones, such as :
- trans-Caronaldehydic acid hemiacetal
- cis-Chrysanthemic acid
- trans-Chrysanthemic acid
What sets this compound apart is its specific structure and reactivity, which make it useful in certain synthetic and industrial applications. Its unique properties, such as its solubility in organic solvents and its ability to undergo various chemical reactions, distinguish it from other similar compounds .
属性
CAS 编号 |
26771-21-1 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC 名称 |
4-hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H10O3/c1-7(2)3-4(7)6(9)10-5(3)8/h3-5,8H,1-2H3 |
InChI 键 |
QHAPONCMFJQXEN-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2C1C(=O)OC2O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
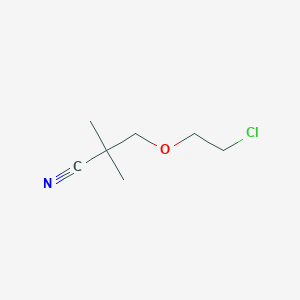
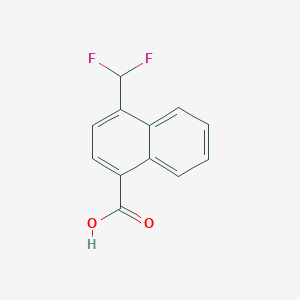
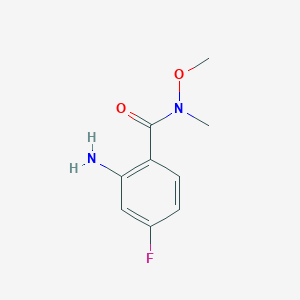

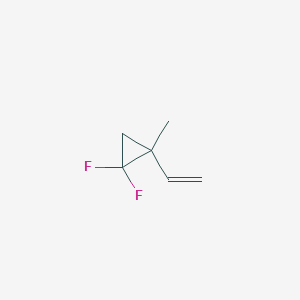
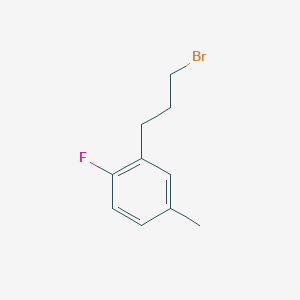
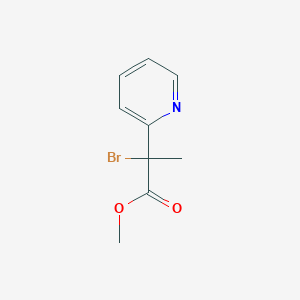
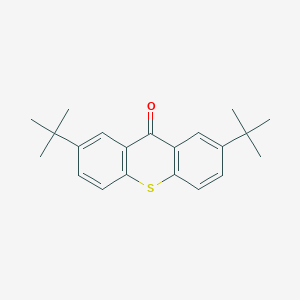
![Imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B8640752.png)
![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid](/img/structure/B8640759.png)
